5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide
Overview
Description
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H10Br3ClN4O3S2 and its molecular weight is 681.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Compounds structurally related to 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide have shown significant potential in anticancer research. For instance, a pro-apoptotic indapamide derivative demonstrated high proapoptotic activity on melanoma cell lines with significant growth inhibition, indicating its potential as an anticancer agent (Yılmaz et al., 2015). Additionally, derivatives of benzothiadiazole, a structural component of the compound , have shown promise as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antimicrobial and Antiviral Activities
Compounds similar to this compound have been studied for their antimicrobial and antiviral activities. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed anti-tobacco mosaic virus activity (Chen et al., 2010). Further, derivatives of 1,3,4-thiadiazole exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)sulfonylamino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br3ClN4O3S2/c20-9-1-6-15(27-32(29,30)11-4-2-10(23)3-5-11)12(7-9)19(28)24-16-13(21)8-14(22)17-18(16)26-31-25-17/h1-8,27H,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDLAPUQGRJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)NC3=C(C=C(C4=NSN=C34)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br3ClN4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933915 | |
Record name | 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150355-01-4 | |
Record name | 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150355014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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